molecular formula C15H14FN3O3 B8638116 N-(4-Fluorophenyl)-2-(2-oxobutoxy)pyrimidine-5-carboxamide CAS No. 923292-38-0

N-(4-Fluorophenyl)-2-(2-oxobutoxy)pyrimidine-5-carboxamide

Cat. No.: B8638116
CAS No.: 923292-38-0
M. Wt: 303.29 g/mol
InChI Key: RGXOTTHTTXAEKW-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-(2-oxobutoxy)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C15H14FN3O3 and its molecular weight is 303.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

923292-38-0

Molecular Formula

C15H14FN3O3

Molecular Weight

303.29 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(2-oxobutoxy)pyrimidine-5-carboxamide

InChI

InChI=1S/C15H14FN3O3/c1-2-13(20)9-22-15-17-7-10(8-18-15)14(21)19-12-5-3-11(16)4-6-12/h3-8H,2,9H2,1H3,(H,19,21)

InChI Key

RGXOTTHTTXAEKW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)COC1=NC=C(C=N1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-[(Methoxymethylcarbamoyl)methoxy]pyrimidine-5-carboxylic acid (4-fluorophenyl)amide (prepared as in Example 4, 60 mg, 0.18 mmol) was suspended in 1.8 mL THF and cooled to 0° C. Ethyl magnesium bromide (1 M in THF, 0.45 mL, 0.45 mmol) was added dropwise while maintaining internal reaction temperature between 0° C. and 5° C. The reaction mixture was warmed to ambient temperature and held for 1 h. The reaction mixture was cooled back to 0° C. and a second addition (0.45 mL, 0.45 mmol) of Grignard reagent was performed. The reaction was warmed to ambient temperature and held for 2.5 hours. The reaction was quenched with 0.1 M HCl and diluted with ethyl acetate. The organic layer was separated, dried using Na2SO4 and concentrated to 36 mg of yellow oil. The crude material was purified by SiO2 chromatography to deliver 8 mg (15% yield) of the titled compound. ESI-MS m/z 304 (MH+), 302 (M−H−).
Name
2-[(Methoxymethylcarbamoyl)methoxy]pyrimidine-5-carboxylic acid (4-fluorophenyl)amide
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0.45 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.8 mL
Type
solvent
Reaction Step Four
Yield
15%

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